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Compound of Interest

Compound Name: Flipper-TR 5

Cat. No.: B12377110 Get Quote

For researchers, scientists, and drug development professionals, understanding the

biophysical properties of cell membranes is crucial. This guide provides an objective

comparison of two leading fluorescent probes, Flipper-TR and Laurdan, used to measure

membrane order and tension, supported by experimental data and detailed protocols.

Introduction
The cell membrane is a dynamic and complex environment where lipid organization and

mechanical forces play pivotal roles in cellular processes. Fluorescent probes are

indispensable tools for studying these properties in live cells and model systems. Laurdan has

long been a gold standard for assessing membrane lipid order, while Flipper-TR has emerged

as a powerful tool specifically designed to measure membrane tension. This guide will delve

into the mechanisms, performance, and experimental considerations for both probes to aid

researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action
Flipper-TR: A Molecular Torsion Probe for Membrane
Tension
Flipper-TR is a mechanosensitive fluorescent probe that reports on membrane tension through

changes in its fluorescence lifetime.[1][2] Its structure features two dithienothiophene "flippers"

that can twist relative to each other.[3] In a relaxed membrane, the probe adopts a more

twisted conformation. As membrane tension increases, the lateral pressure of the lipid bilayer
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forces the probe into a more planar conformation.[2][4] This planarization leads to an increase

in the fluorescence lifetime of the probe.[4][5] Consequently, Fluorescence Lifetime Imaging

Microscopy (FLIM) is the required technique to quantify membrane tension using Flipper-TR.[1]

It is important to note that changes in lipid composition can also affect the fluorescence lifetime

of Flipper-TR, a factor that needs to be considered in experimental design.[1][6]
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Caption: Flipper-TR's response to membrane tension.

Laurdan: A Solvatochromic Probe for Membrane Order
Laurdan is a fluorescent probe that senses the polarity of its environment within the lipid bilayer

to report on membrane order or fluidity.[7][8] Its fluorescence emission spectrum is sensitive to

the degree of water penetration into the membrane, which is higher in more disordered (liquid-

crystalline) phases and lower in more ordered (gel or liquid-ordered) phases.[8][9] In a more

ordered membrane, Laurdan's emission is blue-shifted (peak around 440 nm), while in a more

disordered membrane, it is red-shifted (peak around 490 nm).[9][10] This spectral shift is

quantified by calculating the Generalized Polarization (GP) value.[7] Laurdan partitions roughly

equally between different lipid phases, making it a reliable reporter of the overall membrane

order.[8][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11363133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453413/
https://pubmed.ncbi.nlm.nih.gov/34854050/
https://spirochrome.com/documents/201901/datasheet_FLIPPER-TR_201906.pdf
https://spirochrome.com/documents/201901/datasheet_FLIPPER-TR_201906.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951584/
https://www.benchchem.com/product/b12377110?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12225860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929669/
https://en.wikipedia.org/wiki/Laurdan
https://en.wikipedia.org/wiki/Laurdan
https://pubs.acs.org/doi/10.1021/acs.jpcb.5c02384
https://pubmed.ncbi.nlm.nih.gov/12225860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929669/
https://pubs.acs.org/doi/10.1021/acs.jpcb.5c02384
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ordered Membrane (Lo/Gel)

Disordered Membrane (Ld)

Low Water Penetration Laurdan
environment for Blue-shifted Emission

(~440 nm)
results in

Laurdan

High GP Valuecorresponds to

High Water Penetration environment for Red-shifted Emission
(~490 nm)

results in Low GP Valuecorresponds to

Click to download full resolution via product page

Caption: Laurdan's response to membrane order.

Quantitative Data Comparison
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Property Flipper-TR Laurdan References

Primary Measurement Membrane Tension
Membrane Order

(Fluidity/Packing)
[1],[7]

Reporting Mechanism

Fluorescence Lifetime

Change (Torsion-

based)

Spectral Shift

(Solvatochromism)
[4],[8][9]

Excitation Wavelength ~488 nm ~350-405 nm [1],[11]

Emission Wavelength ~575-625 nm
~440 nm (ordered),

~490 nm (disordered)
[1],[9]

Quantum Yield 30% (in AcOEt)
Varies with membrane

environment
[1]

Fluorescence Lifetime
2.8 - 7.0 ns (reports

tension)

Shorter in disordered,

longer in ordered

phases

[1],[12]

Primary Analysis

Method

Fluorescence Lifetime

Imaging Microscopy

(FLIM)

Generalized

Polarization (GP)

Calculation

[1],[7]

Photostability High

Moderate (can be

prone to

photobleaching)

[3]

Experimental Protocols
Measuring Membrane Tension with Flipper-TR
This protocol is adapted for live HeLa cells and can be optimized for other cell types.

1. Probe Preparation:

Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.

Store the stock solution at -20°C or below, protected from light and moisture.[1]
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2. Cell Staining:

Culture cells on coverslips or glass-bottom dishes suitable for microscopy.

When cells reach the desired confluency, replace the culture medium with a staining solution

containing 1 µM Flipper-TR in fresh culture medium.[1]

Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

For long-term imaging, the probe does not need to be washed out as it is only fluorescent in

the membrane.[1]

3. FLIM Imaging:

Image the cells using a FLIM system equipped with a pulsed laser (e.g., 488 nm).[1]

Collect fluorescence emission between 575 and 625 nm.[1]

Acquire photon data until sufficient counts are collected for accurate lifetime fitting.

4. Data Analysis:

Fit the fluorescence decay curves with a double-exponential function to extract two lifetime

components, τ1 and τ2.[1]

The longer lifetime component (τ1) with the higher amplitude is used to report on membrane

tension.[1] An increase in τ1 corresponds to an increase in membrane tension.
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Caption: Experimental workflow for Flipper-TR.

Measuring Membrane Order with Laurdan
This protocol is a general guideline for measuring membrane order in live cells.

1. Probe Preparation:
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Prepare a stock solution of Laurdan (e.g., 1 mM) in a suitable organic solvent like ethanol or

DMF.

Store the stock solution at -20°C, protected from light.

2. Cell Staining:

Grow cells on a suitable imaging dish.

Replace the culture medium with a staining solution containing 5-10 µM Laurdan in serum-

free medium or buffer.

Incubate for 30-60 minutes at 37°C.

Wash the cells with fresh medium or buffer to remove excess probe.

3. Fluorescence Imaging:

Excite the sample at around 405 nm.[11]

Simultaneously or sequentially acquire images in two emission channels: one for the ordered

phase (e.g., 420-460 nm) and one for the disordered phase (e.g., 470-510 nm).[13]

4. Data Analysis (GP Calculation):

Correct for background fluorescence in both channels.

Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP =

(I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I_ordered and

I_disordered are the intensities in the respective channels, and G is a calibration factor for

the instrument.

Generate a GP map, where higher GP values (often pseudo-colored towards blue/violet)

represent more ordered membranes, and lower GP values (pseudo-colored towards

green/red) indicate more disordered membranes.
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Caption: Experimental workflow for Laurdan.
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Concluding Remarks
Both Flipper-TR and Laurdan are invaluable tools for membrane research, each with its specific

strengths. Flipper-TR, with its direct sensitivity to mechanical forces via fluorescence lifetime, is

the probe of choice for quantifying membrane tension. Laurdan remains a robust and widely

used probe for assessing membrane lipid order and phase behavior through ratiometric

imaging. The choice between these probes should be guided by the specific biological question

being addressed. In many cases, using both probes in complementary experiments can

provide a more comprehensive understanding of the intricate interplay between membrane

tension and lipid organization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spirochrome.com [spirochrome.com]

2. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase
Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

4. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. A protocol for measuring plasma membrane tension in the Drosophila ovary using
fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in
membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by
oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

9. Laurdan - Wikipedia [en.wikipedia.org]

10. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12377110?utm_src=pdf-custom-synthesis
https://spirochrome.com/documents/201901/datasheet_FLIPPER-TR_201906.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11363133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11363133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6197433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453413/
https://pubmed.ncbi.nlm.nih.gov/34854050/
https://pubmed.ncbi.nlm.nih.gov/34854050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951584/
https://pubmed.ncbi.nlm.nih.gov/12225860/
https://pubmed.ncbi.nlm.nih.gov/12225860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929669/
https://en.wikipedia.org/wiki/Laurdan
https://pubs.acs.org/doi/10.1021/acs.jpcb.5c02384
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy |
Springer Nature Experiments [experiments.springernature.com]

12. LAURDAN fluorescence and phasor plots reveal the effects of a H2O2 bolus in NIH-3T3
fibroblast membranes dynamics and hydration - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Flipper-TR vs. Laurdan: A Comparative Guide to
Measuring Membrane Order and Tension]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377110#flipper-tr-5-vs-laurdan-for-measuring-
membrane-order-and-tension]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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